molecular formula C11H14N2O B1517215 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 1050885-58-9

2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No. B1517215
CAS RN: 1050885-58-9
M. Wt: 190.24 g/mol
InChI Key: VZOLAWDQFFKHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is not intended for human or veterinary use and is used for research purposes .


Molecular Structure Analysis

The InChI code for 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one is 1S/C11H14N2O/c1-7-5-4-6-8-9(7)10(14)13-11(2,3)12-8/h4-6,12H,1-3H3, (H,13,14) .

The storage temperature, shipping temperature, and other physical properties are not specified .

Scientific Research Applications

Neuroprotective Agent in Parkinson’s Disease

Research indicates that derivatives of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, such as 6-hydroxy analogs, have shown promise as neuroprotective agents. In studies involving experimental models of Parkinson’s disease, these compounds have demonstrated the ability to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis, thereby offering potential therapeutic benefits for neurodegenerative conditions .

Antioxidant Properties

Quinoline derivatives, including those related to 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one, have been explored for their antioxidant properties. These compounds can function as powerful antioxidants against oxidative damage, which is particularly beneficial in the context of neuroprotection against diseases like Parkinsonism .

Material Science Applications

In the realm of material science, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one may be utilized as a precursor or a structural motif in the synthesis of more complex molecules. Its derivatives could potentially serve as modifiers to enhance the properties of materials or as components in the development of new polymeric systems .

Environmental Science Implications

The antioxidant capabilities of quinoline derivatives also suggest potential applications in environmental science. These compounds could be used to mitigate oxidative stress in various environmental contexts, possibly aiding in the development of strategies to address ecological challenges .

Analytical Chemistry Techniques

In analytical chemistry, 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one and its derivatives could be employed as standards or reagents. Their well-defined structures and properties make them suitable for use in calibration processes, quality control, and method development within analytical laboratories .

Pharmacological Research

The structural framework of 2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one provides a basis for pharmacological research. Its derivatives could be synthesized and screened for various biological activities, contributing to the discovery of new therapeutic agents with potential applications in treating a wide range of diseases .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . It is recommended to avoid release to the environment and collect spillage .

properties

IUPAC Name

2,2,5-trimethyl-1,3-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-5-4-6-8-9(7)10(14)13-11(2,3)12-8/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOLAWDQFFKHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(NC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 2
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 3
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 4
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 5
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 6
2,2,5-Trimethyl-1,2,3,4-tetrahydroquinazolin-4-one

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